Cas no 1258652-32-2 (4-ethoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine)

4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with an ethoxy substituent at the 4-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused bicyclic system enhances rigidity, which can improve binding affinity in drug design. The ethoxy group offers synthetic versatility for further functionalization. The compound’s stability and solubility profile facilitate its use in diverse reaction conditions. Researchers leverage its scaffold for developing kinase inhibitors and other bioactive molecules, underscoring its importance in medicinal chemistry. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-ethoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine structure
1258652-32-2 structure
Product Name:4-ethoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine
CAS No:1258652-32-2
MF:C9H13N3O
MW:179.219021558762
CID:4583023
Update Time:2025-10-29

4-ethoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
    • 4-ethoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine
    • Inchi: 1S/C9H13N3O/c1-2-13-9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,2-5H2,1H3
    • InChI Key: VROMRJBUZCYJBV-UHFFFAOYSA-N
    • SMILES: C1=NC(OCC)=C2CNCCC2=N1

4-ethoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine Pricemore >>

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Additional information on 4-ethoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine

Introduction to 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS No. 1258652-32-2)

4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1258652-32-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure combines a pyrimidine core with an ethoxy substituent, making it a promising scaffold for the development of novel bioactive molecules. The compound’s unique chemical framework and potential biological properties have positioned it as a subject of intense study in synthetic organic chemistry and drug discovery.

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic natural nucleobases and interact with various biological targets. This class of compounds has been extensively explored for their potential applications in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The presence of the ethoxy group in 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine introduces additional functionalization possibilities, allowing for further derivatization to enhance its pharmacological activity.

Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of pyrido[4,3-d]pyrimidine derivatives. These studies have highlighted the importance of optimizing the electronic and steric properties of the scaffold to improve binding affinity and selectivity towards biological targets. The ethoxy substituent plays a crucial role in modulating these properties, making it a key focus in structure-activity relationship (SAR) studies.

In the realm of drug discovery, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been investigated for its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on targets such as Janus kinases (JAKs) and tyrosine kinases (TyKs), which are implicated in various signaling pathways that drive tumorigenesis. The ethoxy group contributes to the compound’s ability to interact with these targets by influencing its conformational flexibility and binding orientation.

The synthesis of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the ethoxy moiety. Advances in green chemistry principles have also been applied to develop more sustainable synthetic methodologies for this compound.

One of the most compelling aspects of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is its versatility as a pharmacophore. By modifying different positions on the scaffold or introducing additional functional groups such as halogens or nitrogen-containing heterocycles, researchers can generate a library of derivatives with tailored biological activities. This flexibility has led to several patents and ongoing clinical trials exploring its therapeutic potential.

The pharmacokinetic properties of 4-ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are also under investigation to ensure its suitability for therapeutic applications. Studies have focused on optimizing solubility, metabolic stability, and bioavailability through structural modifications. The ethoxy group has been shown to influence these properties by affecting molecular interactions with biological membranes and enzymes.

In conclusion, 4-ethoxy-5H,6H,7H,8H-pyrido[4,3d]pyrimidine (CAS No. 1258652-32-2) represents a significant advancement in pharmaceutical research due to its unique chemical structure and promising biological activities. The integration of computational methods with traditional synthetic approaches continues to drive innovation in this field. As more data becomes available on its pharmacological profile, this compound is poised to contribute significantly to the development of novel therapeutics for human health.

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